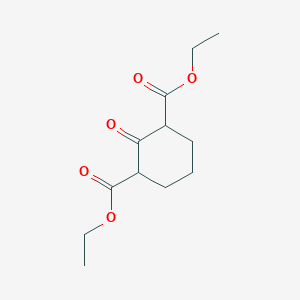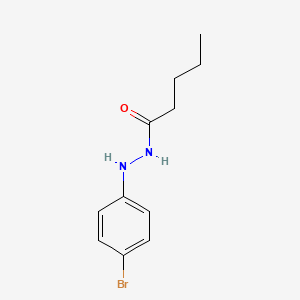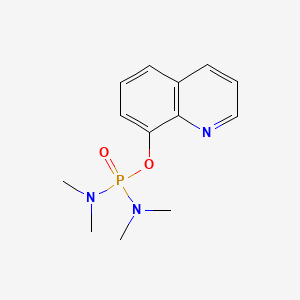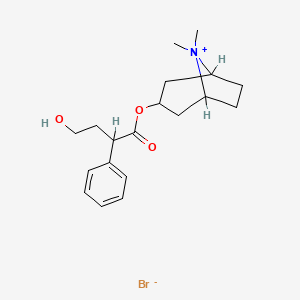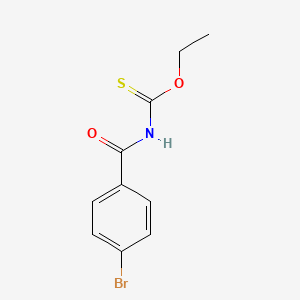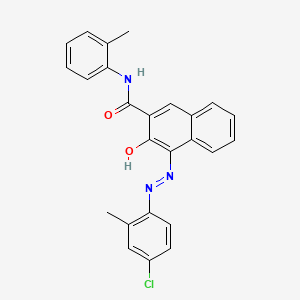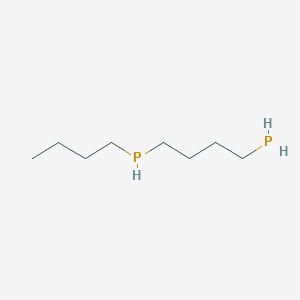
Butyl(4-phosphanylbutyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(4-phosphanylbutyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a butyl chain. This compound is part of a broader class of organophosphorus compounds known for their versatility in various chemical reactions and applications. Tertiary phosphines, including this compound, are notable for their ability to act as ligands in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-phosphanylbutyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with chlorophosphine can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs transition-metal-catalyzed methods. Rhodium, ruthenium, or iridium catalysts are used in hydroarylation, hydrosilylation, or hydroborylation reactions to produce a wide range of phosphine ligands .
Chemical Reactions Analysis
Types of Reactions
Butyl(4-phosphanylbutyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl(4-phosphanylbutyl)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Butyl(4-phosphanylbutyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals and modulation of their electronic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butyl(4-phosphanylbutyl)phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tributylphosphine .
Uniqueness
What sets this compound apart is its specific butyl chain structure, which can influence its steric and electronic properties, making it suitable for particular catalytic applications that require specific ligand environments .
Properties
CAS No. |
66192-78-7 |
|---|---|
Molecular Formula |
C8H20P2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
butyl(4-phosphanylbutyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-2-3-7-10-8-5-4-6-9/h10H,2-9H2,1H3 |
InChI Key |
KXIIIIIDTIEIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCPCCCCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)

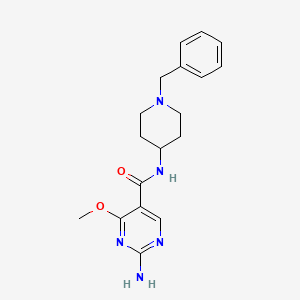
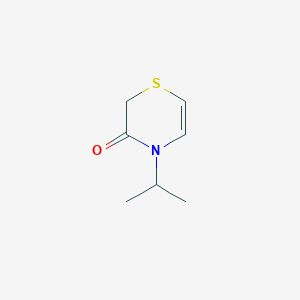
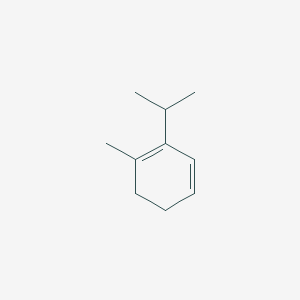
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
